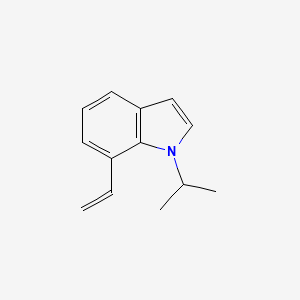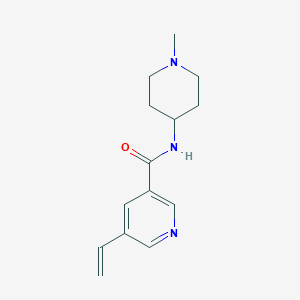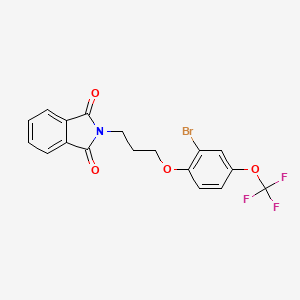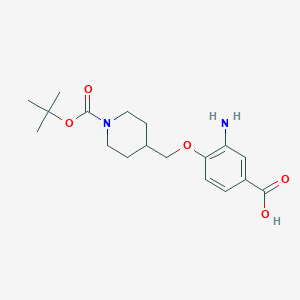
((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane is a compound that features an azido group attached to a benzyl ether, which is further bonded to a tert-butyl dimethylsilane group
准备方法
The synthesis of ((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with 4-azidobenzyl alcohol and tert-butyl dimethylsilyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as imidazole or triethylamine, which facilitates the formation of the silyl ether bond.
Procedure: The 4-azidobenzyl alcohol is reacted with tert-butyl dimethylsilyl chloride in an anhydrous solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
化学反应分析
((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or triphenylphosphine.
Oxidation Reactions: The benzyl ether moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
科学研究应用
((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry.
Biology: The compound can be used to label biomolecules with azido groups, facilitating bioorthogonal reactions for imaging and tracking biological processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, where the azido group provides a handle for further functionalization.
作用机制
The mechanism by which ((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane exerts its effects is primarily through the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process that is catalyzed by copper ions. This reaction is highly specific and efficient, making it useful for labeling and modifying molecules in a controlled manner.
相似化合物的比较
((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane can be compared with other similar compounds such as:
(4-Bromophenoxy)-tert-butyldimethylsilane: This compound has a bromine atom instead of an azido group, making it suitable for different types of substitution reactions.
(4-Hydroxybenzyl)oxy)(tert-butyl)dimethylsilane: This compound features a hydroxyl group, which can undergo different types of chemical modifications compared to the azido group.
(4-Methoxybenzyl)oxy)(tert-butyl)dimethylsilane: This compound has a methoxy group, which affects its reactivity and applications in synthesis.
Each of these compounds has unique properties and reactivities, making them suitable for different applications in chemical synthesis and research.
属性
IUPAC Name |
(4-azidophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OSi/c1-13(2,3)18(4,5)17-10-11-6-8-12(9-7-11)15-16-14/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTWNABXFPKPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














